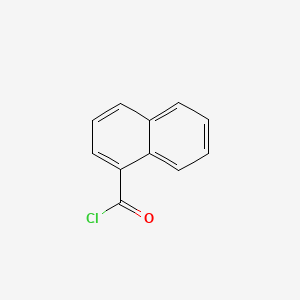

1-Naphthoyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9841. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

naphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNPSJGHTQIXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061252 | |

| Record name | 1-Naphthalenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Low melting solid or liquid; mp = 26 deg C; [MSDSonline] | |

| Record name | 1-Naphthoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

879-18-5 | |

| Record name | 1-Naphthoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Naphthoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEJ8QRD2LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Naphthoyl chloride CAS number

An In-depth Technical Guide to 1-Naphthoyl Chloride (CAS No. 879-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 879-18-5), a highly reactive aromatic acyl chloride pivotal in organic synthesis. This document details its chemical and physical properties, outlines established experimental protocols for its synthesis and subsequent use, and explores its applications, particularly in the development of pharmaceutical intermediates. Key reaction mechanisms and experimental workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, also known as 1-naphthalenecarbonyl chloride, is an organic intermediate characterized by a naphthalene (B1677914) ring attached to an acyl chloride functional group.[1] Its CAS registry number is 879-18-5.[2][3][4] The presence of the reactive acyl chloride group makes it a potent electrophile and a valuable reagent for introducing the 1-naphthoyl moiety into various molecular frameworks through nucleophilic acyl substitution reactions.[2][5] This reactivity is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1][5] Notably, it serves as a crucial precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antitumor agents, and synthetic cannabinoids like JWH-018, which are valuable in pharmacological research.[5][6] It is also employed as a derivatization reagent in analytical chemistry to enhance the detection of analytes in chromatographic methods.[5][7]

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid or a clear to pale yellow liquid with a pungent odor.[1][2][8] It is soluble in organic solvents such as dichloromethane (B109758), chloroform, and ether but reacts with water.[2][4][5] Due to its reactivity with moisture, it should be handled under inert atmospheric conditions.[9][10]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 879-18-5 | [3][4][11] |

| Molecular Formula | C₁₁H₇ClO | [3][4][11] |

| Molecular Weight | 190.63 g/mol | [3][11][12] |

| Appearance | White to pale yellow crystalline solid or liquid | [1][2] |

| Melting Point | 16-19 °C (lit.) | [4][13][14] |

| Boiling Point | 190 °C / 35 mmHg (lit.) | [4][9][13] |

| Density | 1.265 g/mL at 25 °C (lit.) | [4][9][13] |

| Refractive Index | n20/D 1.652 (lit.) | [4][9][13] |

| Flash Point | >110 °C (>230 °F) - closed cup | [4][13] |

| Solubility | Soluble in chloroform, dichloromethane, ether; Reacts with water | [2][4][5] |

| Purity (Assay) | ≥97% | [7][13] |

Synthesis and Experimental Protocols

The most common methods for synthesizing this compound involve the chlorination of 1-naphthoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5]

Synthesis via Thionyl Chloride

This method is valued for its efficiency and high yield.[5] The reaction involves dissolving 1-naphthoic acid in a suitable solvent and refluxing it with thionyl chloride.[11]

Experimental Protocol:

-

Dissolve 1-naphthalenecarboxylic acid (5.8 mmol) in dry toluene (B28343) (40 mL).[11]

-

Add thionyl chloride (8.0 mmol) to the solution.[11]

-

Reflux the reaction mixture for 2 hours.[11]

-

After the reaction is complete, remove the solvent and excess thionyl chloride by evaporation under reduced pressure.[11]

-

The resulting product is this compound, obtained as a colorless liquid in quantitative yield, which forms colorless needles upon cooling.[11]

Synthesis via Oxalyl Chloride

Using oxalyl chloride is another effective method, often preferred for its milder reaction conditions.[5]

Experimental Protocol:

-

In a 250 mL four-necked flask equipped with mechanical stirring, add 120 mL of dichloromethane and 30 g of 1-naphthoic acid.[15]

-

Stir the mixture and cool it to below 0°C.[15]

-

Slowly add 13.6 g of oxalyl chloride dropwise, maintaining the temperature between -2 to 0°C.[15]

-

After the addition is complete, slowly raise the temperature to 25°C and stir for 1 hour.[15]

-

Reflux the reaction mixture for 1 hour.[15]

-

Slightly cool the mixture and then remove the solvent and excess oxalyl chloride under reduced pressure at a temperature below 40°C.[15]

-

This procedure yields approximately 32.3 g (97.2%) of this compound.[15]

Caption: General synthesis workflow for this compound.

Reactivity and Reaction Mechanisms

This compound is highly reactive and readily participates in nucleophilic acyl substitution reactions.[5] This reaction proceeds through a characteristic addition-elimination mechanism.[5]

Mechanism Steps:

-

Nucleophilic Addition: The reaction begins with the attack of a nucleophile (e.g., an alcohol, amine, or water) on the electrophilic carbonyl carbon of the this compound.[5] This forms an unstable tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is a good leaving group.[5]

Caption: The addition-elimination mechanism of nucleophilic acyl substitution.

Application in Drug Development: Synthesis of a Pharmaceutical Intermediate

This compound is a key building block for many pharmaceutical compounds.[5] A notable application is the synthesis of 1-pentyl-3-(1-naphthoyl)indole, a novel pharmaceutical intermediate.[15]

Experimental Protocol for 1-pentyl-3-(1-naphthoyl)indole:

-

Step 1: Synthesis of 3-(1-naphthoyl)indole (B1666303)

-

Cool the previously synthesized this compound (32.3 g) to below 40°C and add 100 mL of toluene.[15]

-

Continue cooling to 0°C and add a solution of indole (B1671886) (21.4 g) in 50 mL of toluene.[15]

-

Stir for 5 minutes, then slowly add 30 mL of 1 M ethylaluminum dichloride solution dropwise at 0°C.[15]

-

After addition, stir for 15 minutes and then slowly raise the temperature to 25±2°C.[15]

-

Stir the reaction for 12 hours, then quench by rapidly adding 50 mL of ice water.[15]

-

Extract the mixture three times with 50 mL of ethyl acetate (B1210297) each time.[15]

-

Combine the organic extracts and remove the solvent under reduced pressure to obtain 3-(1-naphthoyl)indole (yield: 94.7%).[15]

-

-

Step 2: Synthesis of 1-pentyl-3-(1-naphthoyl)indole

-

To the 3-(1-naphthoyl)indole, add 120 mL of acetone (B3395972) and 6 mL of DMF.[15]

-

Cool the mixture to 20±2°C in an ice water bath and gradually add 10 g of KOH in batches while stirring.[15]

-

After addition, stir for 15 minutes.[15]

-

Begin adding 31.5 g of bromopentane dropwise, maintaining the temperature at 25±1°C.[15]

-

Raise the temperature to 40±1°C and maintain for 1 hour.[15]

-

After the reaction, remove the solvent under reduced pressure, add 120 mL of methanol, reflux for 1 hour, then cool to 15±1°C and filter to obtain the crude product.[15]

-

Caption: Experimental workflow for the synthesis of a pharmaceutical intermediate.

Safety and Handling

This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][16][17] It reacts with water and moisture and is incompatible with strong oxidizing agents, bases, alcohols, and amines.[4][9][18]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[10][17] Avoid contact with skin, eyes, and clothing.[17] Wash thoroughly after handling.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and protective clothing.[17] For respiratory protection, follow OSHA respirator regulations.[17]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[10][17] For quality maintenance, it is often stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][8][9]

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[17] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[17] In case of inhalation, move to fresh air.[17] Seek immediate medical attention for any exposure.[17]

Conclusion

This compound is a versatile and highly valuable reagent in organic synthesis. Its defined chemical properties and reactivity make it an essential building block for a wide array of compounds, particularly in the pharmaceutical and chemical industries. Understanding the detailed experimental protocols for its synthesis and application, as well as adhering to strict safety guidelines, is crucial for its effective and safe utilization in research and development.

References

- 1. guidechem.com [guidechem.com]

- 2. CAS 879-18-5: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 879-18-5 [m.chemicalbook.com]

- 5. This compound | 879-18-5 | Benchchem [benchchem.com]

- 6. This compound | 879-18-5 | FN14793 | Biosynth [biosynth.com]

- 7. This compound 97 879-18-5 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. 1-Naphthalenecarbonyl chloride | C11H7ClO | CID 70146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound 97 879-18-5 [sigmaaldrich.com]

- 14. This compound | CAS#:879-18-5 | Chemsrc [chemsrc.com]

- 15. guidechem.com [guidechem.com]

- 16. This compound | 879-18-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

A Comprehensive Technical Guide to the Physical Properties of 1-Naphthoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1-Naphthoyl chloride (CAS No: 879-18-5), a key reagent in organic synthesis. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical Properties

This compound is a reactive acyl chloride widely utilized in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] A thorough understanding of its physical characteristics is essential for its safe handling, proper storage, and effective use in chemical reactions.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₁₁H₇ClO | |

| Molecular Weight | 190.63 | g/mol |

| Melting Point | 16-19[2][3], 17[4][5], 18.0[6], 26[7] | °C |

| Boiling Point | 118°C (at 0.1 mmHg)[8][9], 190°C (at 35 mmHg)[2][3], 295[7] | °C |

| Density | 1.265[2][8][9], 1.2694 (at 20°C)[7] | g/mL (at 25°C unless specified) |

| Refractive Index | 1.652 (at 20°C)[2][3], 1.6525[8][9], 1.645[7] | n20/D |

| Appearance | Clear yellow solid or liquid[10], White to almost white powder, flakes or crystals[1][7] | |

| Solubility | Reacts with water[7][8][11][12]. Soluble in organic solvents like ethanol, methanol, acetone, and ether.[13] | |

| Stability | Moisture sensitive[8][9]. Stable under recommended storage conditions. Incompatible with water, moisture, strong oxidizing agents, and bases.[1][11][12] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound, based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of this compound, which is a low-melting solid, can be accurately determined using a capillary tube method with an apparatus like a Mel-Temp or a Thiele tube.[2][8]

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus.[8]

-

The sample is heated at a steady and slow rate, approximately 1-2°C per minute, especially near the expected melting point.[2]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8]

-

For accuracy, the determination should be repeated at least twice, and the average value is reported.

Boiling Point Determination (Micro-scale Method)

Due to the relatively high boiling point of this compound at atmospheric pressure, and to minimize decomposition, a micro-scale boiling point determination under reduced pressure is often preferred.

Procedure:

-

A small amount of this compound (a few drops) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 35 mmHg or 0.1 mmHg).

-

The sample is heated gently in a heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14] This temperature is recorded along with the corresponding pressure.[2]

Density Determination (Pycnometer Method)

The density of liquid this compound can be determined accurately using a pycnometer, which is a glass flask with a precisely known volume.[9]

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid should be controlled, for instance, at 25°C.

-

The mass of the pycnometer filled with the liquid is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[9][15]

Refractive Index Determination (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is determined using an Abbe refractometer.[3]

Procedure:

-

The prism of the Abbe refractometer is cleaned and calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the light source is adjusted.

-

The eyepiece is used to view the boundary line between the light and dark fields.

-

The controls are adjusted until the boundary is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken (typically 20°C) is also recorded.[1]

Solubility Assessment

A qualitative assessment of solubility is crucial, especially noting the reactivity of this compound with certain solvents.

Procedure for Reactivity with Water:

-

A small amount of this compound is added to a test tube containing deionized water at room temperature.

-

The mixture is observed for any signs of a reaction, such as fuming, evolution of gas (HCl), or a change in temperature. The vigorous reaction indicates its reactivity and decomposition in water.[8]

Procedure for Solubility in Organic Solvents:

-

A small, measured amount of this compound is added to a test tube containing a specific volume of an organic solvent (e.g., ethanol, acetone, ether).

-

The mixture is agitated to observe if the solid dissolves completely. The observation of a clear solution indicates solubility.[13]

Mandatory Visualization

The following diagram illustrates the logical relationships between the core physical properties of this compound and the factors influencing them.

Caption: Logical relationships of this compound's physical properties.

References

- 1. davjalandhar.com [davjalandhar.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. ucc.ie [ucc.ie]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. mt.com [mt.com]

- 10. pennwest.edu [pennwest.edu]

- 11. This compound | 879-18-5 | Benchchem [benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. wjec.co.uk [wjec.co.uk]

A Comprehensive Technical Guide to 1-Naphthoyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthoyl chloride (C₁₁H₇ClO) is a highly reactive aromatic acyl chloride derived from naphthalene (B1677914).[1][2][3] This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and key applications, with a particular focus on its role in organic synthesis and drug development. Detailed experimental protocols, quantitative data, and visualized reaction pathways are presented to serve as a comprehensive resource for researchers in the field.

Chemical Structure and Properties

This compound consists of a naphthalene ring substituted at the 1-position with a carbonyl chloride functional group.[2][3] This acyl chloride group is responsible for its high reactivity, making it a potent electrophile in nucleophilic acyl substitution reactions.[1][4]

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | naphthalene-1-carbonyl chloride | [2][3][5] |

| CAS Number | 879-18-5 | [2] |

| Molecular Formula | C₁₁H₇ClO | [2][6] |

| Molecular Weight | 190.63 g/mol | [2][7] |

| Appearance | White to pale yellow crystalline solid or liquid | [1][2] |

| SMILES | ClC(=O)c1cccc2ccccc12 | |

| InChI Key | NSNPSJGHTQIXDO-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 16-19 °C (lit.) | [8] |

| Boiling Point | 190 °C / 35 mmHg (lit.) | [8] |

| Density | 1.265 g/mL at 25 °C (lit.) | [8] |

| Refractive Index | n20/D 1.652 (lit.) | [8] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; reacts with water. | [1] |

| Stability | Stable under recommended storage conditions. Incompatible with water, moisture, strong oxidizing agents, and bases. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Characteristic fragments include the naphthoyl cation (m/z 155) and the naphthyl cation (m/z 127).[4][9]

| m/z | Proposed Fragment |

| 190 | [M]+ (Molecular Ion) |

| 155 | [C₁₀H₇CO]+ (Naphthoyl cation) |

| 127 | [C₁₀H₇]+ (Naphthyl cation) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, which is typical for acyl chlorides.

| Wavenumber (cm⁻¹) | Assignment |

| ~1750-1790 | C=O stretch (Acyl chloride) |

| ~1500-1600 | C=C aromatic ring stretch |

| ~1200-1300 | C-C stretch |

| ~770-810 | C-H bend (Aromatic) |

| ~650-700 | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed assignments can vary based on the solvent and instrument, the ¹H and ¹³C NMR spectra are consistent with the aromatic structure. The proton NMR will show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The carbon NMR will show signals for the carbonyl carbon (around δ 168-170 ppm) and multiple signals for the aromatic carbons.

Synthesis of this compound

The most common and direct method for synthesizing this compound is through the chlorination of 1-naphthoic acid.[4] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently used chlorinating agents.[4]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis using Thionyl Chloride

Objective: To synthesize this compound from 1-naphthoic acid using thionyl chloride.

Materials:

-

1-Naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Standard reflux apparatus with a condenser and drying tube

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-naphthoic acid (1.0 eq) in anhydrous toluene.

-

Carefully add thionyl chloride (1.2-1.5 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (ensure proper ventilation in a fume hood).

-

After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.

-

Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting residue is this compound, which can be purified further by vacuum distillation if required.[4]

Experimental Protocol: Synthesis using Oxalyl Chloride

Objective: To synthesize this compound from 1-naphthoic acid using oxalyl chloride, a milder alternative.

Materials:

-

1-Naphthoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Standard reaction flask with a magnetic stirrer and dropping funnel

Procedure:

-

Suspend or dissolve 1-naphthoic acid (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add oxalyl chloride (1.1-1.3 eq) dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield this compound.

Chemical Reactivity and Mechanisms

This compound is a versatile reagent in organic synthesis, primarily participating in nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon is readily attacked by various nucleophiles.

General Nucleophilic Acyl Substitution

The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Caption: Mechanism of nucleophilic acyl substitution on this compound.

Friedel-Crafts Acylation

A key application of this compound is in Friedel-Crafts acylation, where it reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a naphthyl ketone. This reaction is a powerful tool for C-C bond formation.

Caption: Logical workflow of the Friedel-Crafts acylation reaction.

Applications in Drug Development and Research

This compound is a crucial building block in the synthesis of a wide range of pharmaceutical compounds and research chemicals.

Synthesis of Synthetic Cannabinoids

This compound is a well-known precursor in the synthesis of many synthetic cannabinoids, such as the JWH series of compounds (e.g., JWH-018).[10] These compounds are valuable tools in pharmacological research for studying the cannabinoid receptors (CB₁ and CB₂).[10] The synthesis typically involves the Friedel-Crafts acylation of an indole (B1671886) nucleus, followed by N-alkylation.

Preparation of Pharmaceutical Intermediates

The naphthoyl moiety is a structural feature in various biologically active molecules. This compound serves as a key intermediate for introducing this group into potential drug candidates, including anti-inflammatory agents and anti-tumor compounds.

Derivatization Reagent

Due to its reactivity, it is used as a derivatization reagent in analytical chemistry. For example, it can be used as a fluorescent labeling reagent for the determination of certain toxins by HPLC, enhancing their detection sensitivity.

Safety and Handling

This compound is a corrosive substance that reacts with moisture. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with water, strong bases, alcohols, and amines.

Conclusion

This compound is a fundamental reagent in organic chemistry with significant utility in research and development, particularly within the pharmaceutical industry. Its high reactivity, governed by the acyl chloride functional group, allows for the efficient introduction of the naphthoyl moiety into a diverse range of molecules. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for its effective and safe use in the laboratory.

References

- 1. This compound | 879-18-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 1-Naphthalenecarbonyl chloride [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 879-18-5 | Benchchem [benchchem.com]

- 5. 1-Naphthalenecarbonyl chloride [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. This compound 97 879-18-5 [sigmaaldrich.com]

- 9. 1-Naphthalenecarbonyl chloride | C11H7ClO | CID 70146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Naphthoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoyl chloride, with the CAS number 879-18-5, is a highly reactive aromatic acyl chloride that serves as a critical building block in organic synthesis.[1][2] Characterized by a naphthalene (B1677914) core functionalized with a reactive carbonyl chloride group, it is a potent electrophile used for introducing the 1-naphthoyl moiety into a wide array of molecular frameworks.[1][3] Its versatility makes it an indispensable reagent in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialized polymers.[2][3][4] This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and use, and highlights its significant role in drug discovery and development.

Core Properties and Data

This compound is a low melting solid or liquid, appearing as a colorless to light yellow substance.[2][4] It is soluble in common organic solvents like dichloromethane (B109758), toluene, and ether, but reacts with water.[3][5] Due to its reactivity, particularly its moisture sensitivity, it should be stored in a cool, dry, well-ventilated area under an inert atmosphere.[5][6]

| Property | Value | Source(s) |

| Molecular Weight | 190.63 g/mol | [3][6] |

| Alternate Names | 1-Naphthalenecarbonyl chloride, α-Naphthoyl chloride | [7] |

| Molecular Formula | C₁₁H₇ClO | [3][7] |

| CAS Number | 879-18-5 | [3][6][7] |

| Melting Point | 16-19 °C | [6] |

| Boiling Point | 190 °C at 35 mmHg | [6] |

| Density | 1.265 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.652 | [6] |

Applications in Research and Drug Development

The high reactivity of the acyl chloride group makes this compound an efficient reagent for nucleophilic acyl substitution reactions.[3] This property is extensively utilized in several key areas of research and development:

-

Pharmaceutical Synthesis : It is a crucial intermediate in the synthesis of a range of bioactive molecules.[3][4] Notably, it is a known precursor in the synthesis of synthetic cannabinoids (e.g., JWH-018), which are valuable tools in pharmacological research.[3][6] It has also been used in the synthesis of anti-inflammatory drugs and antitumor agents.[1][3][6]

-

Derivatization Reagent : In analytical chemistry, it is employed as a derivatization reagent to enhance the detection of certain molecules. For example, it is used as a fluorescent labeling reagent for the determination of toxins in HPLC analysis.[1]

-

Materials Science : The naphthoyl group can impart specific properties like fluorescence or thermal stability, leading to its use in modifying polymers and creating novel materials.[3][4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent use in a common acylation reaction.

Protocol 1: Synthesis of this compound from 1-Naphthoic Acid

This procedure details the conversion of 1-naphthoic acid to its more reactive acyl chloride derivative using oxalyl chloride, a mild and effective chlorinating agent.[3][7]

Materials:

-

1-Naphthoic acid

-

Oxalyl chloride

-

Dichloromethane (anhydrous)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Ice bath

Procedure:

-

In a 250 mL four-necked flask equipped with mechanical stirring, add 120 mL of anhydrous dichloromethane and 30 g of 1-naphthoic acid.[7]

-

Stir the mixture and cool it to below 0°C using an ice bath.[7]

-

Slowly add 13.6 g of oxalyl chloride dropwise to the cooled suspension, maintaining the temperature between -2 to 0°C.[7] A catalytic amount of DMF can be added to enhance the reaction rate.[3]

-

After the addition is complete, allow the mixture to slowly warm to 25°C and continue stirring for 1 hour.[7]

-

Following the stirring period, heat the reaction mixture to reflux for 1 hour.[7]

-

After reflux, cool the mixture slightly.

-

Remove the solvent and any excess oxalyl chloride under reduced pressure.

-

The resulting product is this compound, which can be obtained in high yield (e.g., 97.2%).[7]

Protocol 2: General N-Acylation of an Amine

This protocol describes a general procedure for the acylation of a primary or secondary amine with this compound to form the corresponding N-substituted naphthamide. This is a foundational reaction for creating many pharmaceutical intermediates.[8]

Materials:

-

This compound

-

Substituted amine (e.g., aniline, benzylamine)

-

Triethylamine (B128534) (or another non-nucleophilic base)

-

Dichloromethane (anhydrous)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolve the substituted amine (5.8 mmol) and triethylamine (8.7 mmol) in 30 mL of anhydrous dichloromethane in a round-bottom flask.[8]

-

To this stirred solution, add this compound (5.8 mmol) dropwise at room temperature.[8]

-

Stir the reaction mixture at room temperature for 12 hours.[8]

-

Upon completion of the reaction (which can be monitored by TLC), remove the solvent by evaporation under reduced pressure.[8]

-

Wash the solid residue with a 10% hydrochloric acid solution to remove excess amine and triethylamine hydrochloride.[8]

-

The crude product can then be purified by recrystallization from a suitable solvent, such as isopropanol, to yield the pure N-substituted naphthamide.[8]

Visualized Workflows and Pathways

Synthesis of this compound

The diagram below illustrates the straightforward synthesis of this compound from 1-Naphthoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.

Caption: Synthesis of this compound.

Mechanism: Nucleophilic Acyl Substitution

The primary reaction mechanism for this compound is nucleophilic acyl substitution. The following diagram outlines the key steps of this mechanism when reacting with an amine nucleophile.

Caption: Nucleophilic Acyl Substitution Pathway.

References

- 1. CAS 879-18-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 879-18-5 | Benchchem [benchchem.com]

- 4. innospk.com [innospk.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 879-18-5 | FN14793 | Biosynth [biosynth.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Synthesis of 1-Naphthoyl Chloride from 1-Naphthoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-naphthoyl chloride from 1-naphthoic acid, a critical transformation in the production of various pharmaceuticals and fine chemicals. This document details the prevalent methodologies, presents quantitative data for comparison, outlines detailed experimental protocols, and visualizes the underlying chemical processes.

Introduction

This compound is a highly reactive acyl chloride that serves as a key intermediate in a multitude of organic syntheses. Its applications are extensive, particularly in the pharmaceutical industry for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antitumor agents, and as a precursor for synthetic cannabinoids like JWH-018, which are valuable in pharmacological research.[1] The efficient synthesis of this compound from its parent carboxylic acid, 1-naphthoic acid, is therefore of significant interest. The most common and direct route for this conversion is the chlorination of 1-naphthoic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.[1]

Comparative Analysis of Synthetic Methodologies

The two primary reagents for the synthesis of this compound from 1-naphthoic acid are thionyl chloride and oxalyl chloride. Both are effective, but they differ in terms of reaction conditions, reactivity, and byproducts.

Table 1: Comparison of Thionyl Chloride and Oxalyl Chloride for this compound Synthesis

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Typical Reagent | Thionyl chloride | Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF)[1][2] |

| Reaction Conditions | Typically requires heating (reflux)[3] | Can often be performed at room temperature or below, offering milder conditions |

| Solvent | Toluene (B28343), dichloromethane (B109758), or neat[1][3] | Dichloromethane, toluene, ethyl acetate, or acetone[4] |

| Byproducts | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (both gaseous)[2] | Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) (all gaseous)[2] |

| Yield | Quantitative[3] | High (e.g., 97.2%)[4] |

| Selectivity | Highly reactive, may lead to side reactions with sensitive functional groups[2] | Generally milder and more selective[2][5] |

| Work-up | Removal of excess reagent and solvent by distillation or evaporation under reduced pressure[3][6] | Removal of excess reagent and solvent by evaporation under reduced pressure[4] |

Reaction Mechanisms and Pathways

The conversion of 1-naphthoic acid to this compound proceeds through a nucleophilic acyl substitution mechanism. The choice of chlorinating agent influences the specific intermediates formed.

Reaction with Thionyl Chloride

The reaction of 1-naphthoic acid with thionyl chloride involves the initial formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of this compound and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Caption: Reaction mechanism of 1-naphthoic acid with thionyl chloride.

Reaction with Oxalyl Chloride and Catalytic DMF

When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction.[1] DMF first reacts with oxalyl chloride to form a Vilsmeier-type reagent, which is a more potent acylating agent.[1] This intermediate then reacts with 1-naphthoic acid to form this compound, regenerating the DMF catalyst in the process.

Caption: Catalytic cycle for the synthesis with oxalyl chloride and DMF.

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using both thionyl chloride and oxalyl chloride.

Synthesis using Thionyl Chloride

This protocol is adapted from a general method that yields a quantitative amount of the product.[3]

Materials:

-

1-Naphthoic acid (5.8 mmol)

-

Thionyl chloride (8.0 mmol)

-

Dry toluene (40 mL)

Procedure:

-

Dissolve 1-naphthoic acid (5.8 mmol) in dry toluene (40 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add thionyl chloride (8.0 mmol) to the solution.

-

Reflux the reaction mixture for 2 hours.

-

After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting product is this compound, which is a colorless liquid and may form colorless needle-like crystals upon cooling.[3]

Caption: Experimental workflow for synthesis using thionyl chloride.

Synthesis using Oxalyl Chloride

This protocol describes a high-yield synthesis of this compound.[4]

Materials:

-

1-Naphthoic acid (30 g)

-

Oxalyl chloride (13.6 g)

-

Dichloromethane (120 mL)

Procedure:

-

In a 250 mL four-necked flask equipped with a mechanical stirrer, add 120 mL of dichloromethane and 30 g of 1-naphthoic acid.

-

Stir the mixture and cool it to below 0°C.

-

Slowly add 13.6 g of oxalyl chloride dropwise, maintaining the temperature between -2 to 0°C.[4]

-

After the addition is complete, slowly raise the temperature to 25°C and stir for 1 hour.[4]

-

Reflux the reaction mixture for 1 hour.

-

Slightly cool the mixture and then remove the solvent and excess oxalyl chloride under reduced pressure.

-

Lower the temperature to 40°C to obtain 32.3 g of this compound (yield: 97.2%).[4]

Caption: Experimental workflow for synthesis using oxalyl chloride.

Purification and Characterization

For many applications, the crude this compound obtained after removing the excess reagent and solvent is of sufficient purity. However, for more sensitive subsequent reactions, further purification may be necessary.

-

Distillation: Vacuum distillation can be employed to purify the liquid this compound.

-

Recrystallization: If the product solidifies, recrystallization from a suitable solvent can be performed. One method involves washing the solid residue with 10% hydrochloric acid solution, followed by recrystallization from isopropanol (B130326) with decolorization using activated carbon.[3]

The purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass Spectrometry (MS)

Safety Considerations

-

Both thionyl chloride and oxalyl chloride are corrosive and react violently with water. All reactions should be carried out in a well-ventilated fume hood under anhydrous conditions.

-

The byproducts (SO₂, HCl, CO, CO₂) are toxic and corrosive gases and should be properly trapped and neutralized.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from 1-naphthoic acid is a well-established and efficient process. The choice between thionyl chloride and oxalyl chloride depends on the specific requirements of the synthesis, such as the scale of the reaction, the sensitivity of the substrate, and cost considerations. The oxalyl chloride method, particularly with catalytic DMF, offers milder conditions and high yields, making it an attractive option for many applications in research and drug development. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and researchers working in the field of organic synthesis.

References

- 1. This compound | 879-18-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - how to get this compound by naphthoic acid? - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Reactivity of 1-Naphthoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoyl chloride (C₁₁H₇ClO) is a highly reactive aromatic acyl chloride that serves as a pivotal intermediate in organic synthesis.[1] Its utility stems from the electrophilic nature of its carbonyl carbon, which readily undergoes nucleophilic acyl substitution, making it a valuable reagent for introducing the 1-naphthoyl moiety into a wide array of molecules. This property is extensively leveraged in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Notably, it is a key precursor in the production of synthetic cannabinoids, such as JWH-018, which are significant tools in pharmacological research.[3][4] This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, supported by experimental data and detailed protocols.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactivity of this compound is predominantly governed by the nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process:

-

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the this compound, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate.[1]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.[1]

This mechanism is central to the reactions of this compound with a wide range of nucleophiles, including amines, alcohols, water, and carbanions.

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Reactivity with Specific Nucleophiles

Amines: Synthesis of N-Substituted 1-Naphthamides

This compound reacts readily with primary and secondary amines to form N-substituted 1-naphthamides.[1] This reaction is fundamental in the synthesis of a variety of biologically active compounds. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Quantitative Data:

| Amine | Product | Yield (%) | Reference |

| Aniline (B41778) | N-Phenyl-1-naphthamide | - | [5] |

| Substituted Anilines | Substituted N-Aryl-1-naphthamides | - | [5] |

| Indole (B1671886) | 3-(1-Naphthoyl)indole | 91 | [6] |

Experimental Protocol: Synthesis of 3-(1-Naphthoyl)indole [6]

-

To a cooled (0 °C) solution of indole (5.85g, 50mmol) in diethyl ether (50ml) under a nitrogen atmosphere, slowly add a solution of methylmagnesium bromide (3M in ether, 17.5ml).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture back to 0 °C and slowly add a solution of this compound (9.5g, 50mmol) in diethyl ether (50ml).

-

Warm the resulting mixture to room temperature and stir for 2 hours.

-

Slowly add saturated ammonium (B1175870) chloride solution (375ml) and stir the mixture overnight at room temperature.

-

Filter the resulting white solid, wash with diethyl ether, and dry under high vacuum to yield 3-(1-naphthoyl)indole.

Alcohols: Synthesis of 1-Naphthoate (B1232437) Esters

The reaction of this compound with alcohols produces 1-naphthoate esters. This esterification is a common transformation in organic synthesis.

Experimental Protocol: General Procedure for Esterification [7]

-

Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere.

-

Add the desired alcohol to the solution. A base such as pyridine (B92270) or triethylamine (B128534) can be added to scavenge the HCl produced.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and an aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and HCl.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Water: Hydrolysis to 1-Naphthoic Acid

This compound reacts rapidly with water in a hydrolysis reaction to form 1-naphthoic acid and hydrochloric acid.[3] This reaction is often an undesirable side reaction, and thus, reactions involving this compound are typically performed under anhydrous conditions. The hydrolysis follows pseudo-first-order kinetics in polar solvents.[3]

Solvolysis Data:

The solvolysis of this compound has been studied in various aqueous binary solvent mixtures. The rate of solvolysis is influenced by both the ionizing power (YCl) and the nucleophilicity (NT) of the solvent.[6]

| Solvent System | Rate Constant (k) | Reference |

| Methanol-Water mixtures | Varies with composition | [6] |

| Ethanol-Water mixtures | Varies with composition | [6] |

| TFE-Water mixtures | Varies with composition | [6] |

| Acetonitrile-Water mixtures | Varies with composition | [6] |

| Dioxane-Water mixtures | Varies with composition | [6] |

A kinetic solvent isotope effect (KSIE) is observed when the reaction is carried out in deuterated solvents, which can provide insights into the reaction mechanism.[8]

Grignard Reagents: Synthesis of Ketones and Tertiary Alcohols

The reaction of this compound with Grignard reagents (R-MgX) can lead to the formation of ketones or tertiary alcohols, depending on the reaction conditions and the stoichiometry of the Grignard reagent. The initial product is a ketone, which can then be attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol.[9]

Experimental Protocol: Reaction with a Grignard Reagent [10]

-

Prepare the Grignard reagent from an appropriate alkyl or aryl halide and magnesium metal in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere.

-

In a separate flask, dissolve this compound in the same anhydrous ether solvent and cool to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add the Grignard reagent to the solution of this compound with vigorous stirring. To favor the formation of the ketone, use one equivalent of the Grignard reagent at a low temperature. To favor the tertiary alcohol, use at least two equivalents of the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purify the product by column chromatography or recrystallization.

Friedel-Crafts Acylation

This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of the 1-naphthoyl group onto aromatic rings. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Caption: A typical workflow for a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation of Benzene (B151609)

-

To a cold (0 °C) mixture of benzene and anhydrous aluminum chloride in an appropriate solvent (e.g., carbon disulfide, nitrobenzene), slowly add this compound.

-

After the addition is complete, heat the mixture under reflux for a specified time (e.g., 30 minutes) to complete the reaction.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

Purify the resulting ketone by vacuum distillation or recrystallization.

Electronic Effects on Reactivity: The Hammett Correlation

The reactivity of substituted 1-naphthoyl chlorides or their reaction with substituted nucleophiles can be quantitatively assessed using the Hammett equation, which relates reaction rates to the electronic properties of the substituents.

A study on the reaction of 1-chloromethylnaphthalene with various meta- and para-substituted anilines in methanol (B129727) demonstrated a linear Hammett plot.[7] Electron-releasing substituents on the aniline accelerated the reaction, while electron-withdrawing substituents retarded it. The negative value of the reaction constant (ρ = -0.737 at 35 °C) indicates the development of a positive charge in the transition state at the reaction center of the aniline, consistent with a nucleophilic attack.[7]

Caption: Logical flow of a Hammett plot analysis for reaction mechanism elucidation.

Conclusion

This compound is a versatile and highly reactive reagent in organic synthesis, primarily undergoing nucleophilic acyl substitution reactions. Its reactivity with a wide range of nucleophiles, including amines, alcohols, water, and carbanions, allows for the efficient synthesis of a diverse array of compounds. Understanding the underlying mechanisms, reaction kinetics, and the influence of electronic effects is crucial for its effective application in research, particularly in the field of drug development where precise molecular design and synthesis are paramount. The experimental protocols provided in this guide offer a practical framework for the utilization of this compound in the laboratory.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 879-18-5 | Benchchem [benchchem.com]

- 4. csl.noaa.gov [csl.noaa.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Matrix: A Technical Guide to 1-Naphthoyl Chloride Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-naphthoyl chloride in common organic solvents. Understanding the solubility and reactivity of this versatile reagent is critical for its effective use in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. This document outlines the qualitative solubility profile of this compound, emphasizing its reactivity with protic solvents, and offers a logical framework for solvent selection in experimental design.

Core Concepts: Solubility vs. Reactivity

A paramount consideration when discussing the "solubility" of this compound is its high reactivity, especially towards nucleophilic solvents. As an acyl chloride, it readily undergoes nucleophilic acyl substitution.[1] Therefore, in the context of protic solvents such as alcohols and water, the term "solubility" is often overshadowed by rapid reaction. The dissolution of this compound in these solvents leads to the formation of new products (esters or carboxylic acids, respectively), rather than a stable solution of the original compound.[2] For synthetic applications requiring the 1-naphthoyl moiety to remain intact for subsequent reactions, the use of anhydrous, aprotic solvents is imperative.[3]

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent Name | Qualitative Solubility | Remarks |

| Aprotic Solvents | |||

| Dichloromethane (B109758) (DCM) | Soluble[1] | A common solvent for reactions involving this compound.[4] | |

| Chloroform | Slightly Soluble[5] | ||

| Tetrahydrofuran (THF) | Miscible[6] | Ensure THF is anhydrous, as it can absorb water. | |

| Diethyl Ether | Soluble[1][7] | ||

| Acetone | Soluble[7] | Can be reactive with acyl chlorides under certain conditions. | |

| Toluene (B28343) | Soluble[4] | Used as a solvent for the synthesis of this compound.[4] | |

| Dimethylformamide (DMF) | Miscible | Often used as a catalyst in reactions to form acyl chlorides.[8] May react under certain conditions. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | Can react with acyl chlorides.[9][10] | |

| Protic Solvents | |||

| Water | Reacts Violently [2][11] | Hydrolyzes to form 1-naphthoic acid and HCl.[3] | |

| Methanol | Reacts [7] | Forms methyl 1-naphthoate. | |

| Ethanol | Reacts [7] | Forms ethyl 1-naphthoate. |

Reaction with Protic Solvents: A Critical Pathway

The high reactivity of this compound with protic solvents is a defining characteristic. The following diagram illustrates the general reaction pathway of this compound with an alcohol, resulting in the formation of an ester. This reaction is typically rapid and exothermic.

Experimental Protocols and Methodologies

Detailed, peer-reviewed experimental protocols for the quantitative determination of this compound solubility are scarce, likely due to its reactive nature which complicates standard equilibrium solubility measurements. However, general methodologies for handling and reacting with this compound can be inferred from synthesis procedures.

General Protocol for a Reaction with this compound in an Aprotic Solvent:

A typical experimental setup involves the dissolution of the substrate in a dry, aprotic solvent, such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon).[4] this compound is then added, often dropwise, to control the reaction temperature, especially if the reaction is exothermic. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine the consumption of the starting materials. It is crucial that all glassware is thoroughly dried, and anhydrous solvents are used to prevent hydrolysis of the this compound.[12]

Logical Workflow for Solvent Selection

Choosing an appropriate solvent is a critical step in designing any synthesis involving this compound. The following workflow provides a logical approach to solvent selection for researchers and drug development professionals.

Conclusion

This compound is a valuable reagent in organic synthesis, the successful application of which is highly dependent on the appropriate choice of solvent. While it is soluble in a range of aprotic organic solvents, its high reactivity with protic solvents precludes the formation of stable solutions in these media. For synthetic procedures where this compound is an intermediate, the use of anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran, or toluene is essential. Researchers and drug development professionals must carefully consider the reactivity profile of this compound when designing experimental protocols to ensure the desired reaction outcomes and to handle this reactive compound safely.

References

- 1. This compound | 879-18-5 | Benchchem [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound CAS#: 879-18-5 [m.chemicalbook.com]

- 6. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 7. ozonchemical.com [ozonchemical.com]

- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry-chemists.com [chemistry-chemists.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

1-Naphthoyl chloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-Naphthoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling precautions for this compound (CAS No. 879-18-5). The information is compiled from authoritative safety data sheets (SDS) to ensure researchers can work with this compound safely and effectively.

Chemical Identification and Properties

This compound is an aromatic acyl chloride used in various organic synthesis applications, including as a derivatization reagent and in the preparation of pharmaceutical intermediates.[1][2] It appears as a clear to pale yellow liquid or a white to yellow-brown solid with a pungent odor.[1][3][4][5]

Table 1: Chemical Identification and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 879-18-5[3][6] |

| Molecular Formula | C₁₁H₇ClO[3][7] |

| Molecular Weight | 190.63 g/mol [3][4] |

| Synonyms | 1-Naphthalenecarbonyl chloride, alpha-Naphthoyl chloride[5][6][8] |

| Appearance | Clear yellow solid or liquid[3] |

| Melting Point | 16-19 °C (lit.)[7][8] |

| Boiling Point | 190 °C / 35 mmHg (lit.)[3][8] |

| Density | 1.265 g/mL at 25 °C (lit.)[3][8] |

| Flash Point | > 110 °C / > 230 °F (closed cup)[3][6] |

| Solubility | Reacts violently with water; miscible with organic solvents.[3][4][8] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical that causes severe skin burns and eye damage.[6][9][10][11] It is corrosive and moisture-sensitive, reacting with water to liberate toxic gas.[3][12]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[6][11] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage[6][10] |

| Corrosive to Metals | - | H290: May be corrosive to metals[11] |

Hazard Pictogram:

-

GHS05 (Corrosion)

Stability and Reactivity

The compound is stable under recommended storage conditions but is highly sensitive to moisture.[1][6][7][8]

Table 3: Incompatible Materials and Conditions to Avoid

| Category | Examples |

|---|---|

| Conditions to Avoid | Exposure to moist air or water, excess heat, incompatible products.[1][3][6][12] |

| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols, amines, water.[3][6][8][13] |

| Hazardous Decomposition | Upon thermal decomposition, it can release carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[3][6][10][13] |

Personal Protective Equipment (PPE) and Engineering Controls

Proper engineering controls and personal protective equipment are mandatory when handling this compound to prevent exposure.

Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas.[3][6][10]

-

Eyewash stations and safety showers must be in close proximity to the workstation.[6][12][14]

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Wear tightly fitting safety goggles and a face shield.[6][9] Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[3][13] |

| Skin Protection | Wear appropriate protective gloves (impervious) and clothing to prevent skin exposure.[3][6][9][13] |

| Respiratory Protection | If exposure limits are exceeded, use a full-face respirator with a type ABEK (EN14387) filter or a NIOSH/MSHA-approved respirator.[3][6] |

Handling, Storage, and Disposal

Precautions for Safe Handling:

-

Handle under an inert atmosphere due to moisture sensitivity.[6]

Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][6][10][13]

-

Store in a corrosives area and protect from moisture.[6][12]

-

For quality maintenance, storing in a freezer is recommended.[6]

Disposal Considerations:

-

Disposal must be in accordance with local, regional, and national hazardous waste regulations.[3][6]

-

The material can be disposed of via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[9]

-

Do not discharge into sewer systems.[9]

Emergency Procedures

Immediate medical attention is required for all routes of exposure.[3][6]

Caption: Emergency First Aid Protocol for this compound Exposure.

Accidental Release Measures

In the event of a spill, specific procedures must be followed to ensure safety and prevent environmental contamination.

Personal Precautions:

-

Evacuate personnel to safe areas and ensure adequate ventilation.[6][10]

-

Use personal protective equipment as required, including respirators, gloves, and eye protection.[6][9]

-

Avoid breathing vapors and prevent contact with skin and eyes.[9]

Containment and Clean-up:

-

Prevent further leakage if it is safe to do so.[9]

-

Do not let the product enter drains or the environment.[6][9][14]

-

Soak up the spill with inert absorbent material (e.g., dry sand) and place it in a suitable, closed container for disposal.[3][6][10][14]

Caption: Workflow for Responding to an Accidental Spill of this compound.

Fire-Fighting Measures

Table 5: Fire-Fighting Measures

| Aspect | Guideline |

|---|---|

| Suitable Extinguishing Media | CO₂, dry chemical, dry sand, alcohol-resistant foam.[3][6][10][14] |

| Unsuitable Extinguishing Media | Water, as it reacts with the substance.[6][12][14] |

| Specific Hazards | Thermal decomposition can release irritating and toxic gases like hydrogen chloride.[3][6][14] The product itself causes burns.[6][14] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved) and full protective gear.[3][6][10] |

Transportation Information

This compound is regulated as a hazardous material for transportation.

Caption: Logical Relationship Between Hazards and Control Measures.

Table 6: Transportation Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

|---|---|---|---|---|

| DOT | UN3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |

| ADR/RID | 3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |

| IMDG | 3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |

| IATA | 3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |

(Information compiled from multiple SDS sources)[6][9][10]

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 879-18-5 [m.chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 879-18-5: this compound | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | CAS#:879-18-5 | Chemsrc [chemsrc.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. echemi.com [echemi.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound | 879-18-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound(879-18-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. fishersci.co.uk [fishersci.co.uk]

The Core Mechanism of 1-Naphthoyl Chloride in Acylation Reactions: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoyl chloride (C₁₁H₇ClO) is a highly reactive aromatic acyl chloride that serves as a pivotal reagent in organic synthesis.[1] Its utility is primarily centered on the introduction of the 1-naphthoyl moiety into a wide array of molecular scaffolds, a common strategy in the development of pharmaceuticals and other functional materials.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in acylation reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism through which this compound participates in acylation reactions is nucleophilic acyl substitution .[1][3] This reaction proceeds via a characteristic two-step addition-elimination pathway. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This electrophilicity is the driving force of the reaction.

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of this compound.[1] This results in the formation of a transient tetrahedral intermediate.[1]

Step 2: Elimination of the Leaving Group The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group.[1][3] A final deprotonation step from the nucleophile yields the acylated product and hydrochloric acid.[4][5]

This fundamental mechanism underpins the use of this compound in the synthesis of a variety of derivatives, most notably esters and amides.

Acylation of Alcohols: Ester Formation

This compound reacts readily with alcohols to form 1-naphthoate (B1232437) esters.[6] The reaction is typically vigorous and is an effective method for esterification due to the high reactivity of the acyl chloride, which drives the reaction to completion.[7]

Acylation of Amines: Amide Formation

The reaction of this compound with primary and secondary amines yields N-substituted 1-naphthamides.[8] This reaction is often carried out under Schotten-Baumann conditions , which involve a two-phase system of an organic solvent and an aqueous base.[6][9] The base, typically sodium hydroxide (B78521) or sodium carbonate, neutralizes the hydrochloric acid byproduct, preventing the protonation of the amine nucleophile and driving the reaction forward.[6][10]

Quantitative Data: Amidation of Amines with a this compound Derivative

The following table summarizes the yields for the amidation of various amines with 5-chloro-8-nitro-1-naphthoyl chloride under Schotten-Baumann conditions, demonstrating the efficiency of this method.[6][7]

| Amine | Acyl Chloride | Reaction Conditions | Yield (%) |

| n-octylamine | 5-chloro-8-nitro-1-naphthoyl chloride | CH₂Cl₂, aq. Na₂CO₃, 0°C to rt, 30 min | 86-95 |

| n-decylamine | 5-chloro-8-nitro-1-naphthoyl chloride | CH₂Cl₂, aq. Na₂CO₃, 0°C to rt, 30 min | 86-95 |

| benzylamine | 5-chloro-8-nitro-1-naphthoyl chloride | CH₂Cl₂, aq. Na₂CO₃, 0°C to rt, 30 min | 86-95 |

| tert-octylamine | 5-chloro-8-nitro-1-naphthoyl chloride | CH₂Cl₂, aq. Na₂CO₃, 0°C to rt, 30 min | 87-90 |

| di-n-butylamine | 5-chloro-8-nitro-1-naphthoyl chloride | CH₂Cl₂, aq. Na₂CO₃, 0°C to rt, 30 min | 87-90 |